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An In-depth Technical Guide to the Chemical Structure and Synthesis of Squalamine Lactate

Introduction
Squalamine is a cationic, amphipathic aminosterol originally isolated in 1993 from tissues of

the dogfish shark, Squalus acanthias.[1] It consists of a sulfated bile salt steroid core coupled

to the polyamine spermidine.[1] This unique structure imparts a broad spectrum of biological

activities, including antimicrobial and anti-angiogenic properties. Squalamine lactate is the

lactate salt form of squalamine, developed for clinical investigation.[2] Its most notable

therapeutic application has been in the treatment of neovascular age-related macular

degeneration (AMD) due to its ability to inhibit endothelial cell proliferation and migration

stimulated by various growth factors.[3][4]

This technical guide provides a comprehensive overview of the chemical structure and

synthesis of squalamine lactate, intended for researchers, scientists, and professionals in drug

development.

Chemical Structure of Squalamine Lactate
Squalamine is an aminosterol conjugate with a complex and unprecedented chemical

structure for a natural product.[1] The molecule's architecture is fundamentally amphipathic,

featuring a hydrophobic steroid nucleus and a hydrophilic polyamine side chain.

Key Structural Features:
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Sterol Core: The foundation is a cholestane skeleton, a C27 steroid. Key stereochemical

features include a trans-fused A/B ring system (5α-cholestane) and a 7α-hydroxyl group.[5]

Polyamine Side Chain: A spermidine moiety is attached to the C-3 position of the sterol core

via an amino linkage (3β-amino configuration).[1] This polycationic chain is crucial for many

of squalamine's biological interactions.

Sulfated Side Chain: The aliphatic side chain at C-17 terminates with a sulfate group

attached to the hydroxyl at the C-24 position. The stereochemistry at this position is

specifically (24R).[1]

Lactate Salt: For pharmaceutical use, the basic squalamine molecule is prepared as its

lactate salt. The lactate anion forms an ionic bond with one of the protonated amino groups

of the spermidine chain.[2]

At physiological pH, the spermidine moiety is polycationic, while the sulfate group is anionic,

making the molecule a zwitterion with a net positive charge.[1]

Systematic IUPAC Name: [(3R,6R)-6-[(3S,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-(4-

aminobutylamino)propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-

tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate;

(2S)-2-hydroxypropanoic acid;hydrate.[2]

Data Presentation: Chemical Properties
Property Value Source(s)

Molecular Formula C37H73N3O9S (hydrate) [2][6]

Molecular Weight 736.1 g/mol (hydrate) [2][6]

Parent Compound Squalamine [2]

Parent Formula C34H65N3O5S [5][7]

Parent Mol. Weight 628.0 g/mol [5][7]

Appearance Lyophilized powder [8]

Purity
>97% (for research-grade

material)
[8][9]
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Synthesis of Squalamine Lactate
Due to the low natural abundance of squalamine, chemical synthesis is necessary to obtain

sufficient quantities for research and clinical trials.[10] Various synthetic routes have been

developed, typically starting from commercially available and structurally related steroids. The

main challenges in the synthesis include the stereoselective construction of the sterol core, the

efficient introduction of the spermidine side chain, and the regioselective sulfation of the C-24

hydroxyl group.

General Synthetic Strategy
Most syntheses follow a convergent approach where the modified sterol core is prepared

separately from the polyamine side chain, which is then coupled in a later step. A key

transformation is often a reductive amination reaction to attach the spermidine moiety to the C-

3 keto group of a cholestan-3-one intermediate.[11]
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Phase 1: Steroid Core Modification

Phase 2: Side Chain Attachment & Final Steps

Final Product
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Caption: General workflow for the chemical synthesis of squalamine lactate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/product/b192432?utm_src=pdf-body-img
https://www.benchchem.com/product/b192432?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b192432?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Key Synthetic Routes
Synthesis from Methyl Chenodeoxycholanate: A concise and highly stereoselective synthesis

was developed starting from readily available methyl chenodeoxycholanate, which already

contains the required 7α-hydroxyl group. The synthesis was accomplished in nine steps with

an overall yield of 14%.[12] Key steps included the construction of the trans A/B-ring system

and an efficient asymmetric isopropylation to introduce the C-24R hydroxyl group.[12]

Synthesis from a Microbial Metabolite: A short formal synthesis was described starting from

3-keto-23,24-bisnorchol-4-en-22-ol.[13] This route utilizes a microbial biotransformation as a

key step to introduce necessary hydroxyl groups. The efficiency of this route relies on the

regioselective oxidation and sulfation at the C-24 position in the presence of a free C-7

alcohol.[13]

Synthesis from Desmosterol: A formal total synthesis was achieved from a derivative of

desmosterol.[10][14] This route involved 11 steps to reach squalamine, with a key

intermediate, (5α,7α,24R)-7,24-dihydroxy-cholestan-3-one, being synthesized in 10 steps

with a 16% overall yield.[14] The final reductive amination step was optimized by using

sodium cyanoborohydride to achieve a 60% yield for that specific step.[10]

Data Presentation: Synthesis Yields
Starting Material Number of Steps Overall Yield Source(s)

Methyl

Chenodeoxycholanate
9 14% [12]

Desmosterol

Derivative
11 7.4% [14]

3-Keto-5α-

chenodeoxycholanate
14 19% [15]

Experimental Protocols
Detailed experimental procedures are critical for the successful synthesis of complex molecules

like squalamine. Below are representative protocols for two key stages of the synthesis: the

attachment of the polyamine side chain and the final salt formation.
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Protocol 1: Reductive Amination for Spermidine
Attachment (Representative)
This protocol is a representative procedure for the key reductive amination step based on

methods described in the literature for attaching polyamines to steroid ketones.[11]

Objective: To couple a 3-keto-cholestane intermediate with a spermidine equivalent via

reductive amination.

Materials & Equipment:

6-ketocholestanol (or analogous 3-keto-squalamine precursor)

Spermine or spermidine equivalent

Titanium(IV) isopropoxide

Sodium borohydride (NaBH4) or Sodium cyanoborohydride (NaBH3CN)

Anhydrous methanol

Two-necked round-bottom flask, magnetic stirrer, argon/nitrogen inlet, low-temperature bath

(-78 °C)

Procedure:

A mixture of the steroid ketone (1.0 eq), titanium(IV) isopropoxide (5.2 eq), and the

polyamine (2.5 eq) is placed under an inert argon atmosphere in a two-necked round-bottom

flask.[11]

Anhydrous methanol is added, and the resulting mixture is stirred at room temperature for 12

hours to facilitate the formation of the imine intermediate.[11]

The flask is then cooled to -78 °C in a dry ice/acetone bath.

Sodium borohydride (2.5 eq) is added portion-wise to the cold, stirring mixture.[11] The

stirring is continued for an additional 2 hours at this temperature to reduce the imine to the

secondary amine.[11]
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The reaction is quenched by the slow addition of water (e.g., 1 mL) and the mixture is

allowed to warm to room temperature while stirring for 20-30 minutes.[11]

The crude product is then extracted using an appropriate organic solvent (e.g.,

dichloromethane), washed, dried, and purified by column chromatography on silica gel to

afford the desired aminosterol.[11]

Protocol 2: Preparation of Squalamine Lactate (Final
Step)
This protocol is adapted from a patent describing the synthesis of crystalline squalamine
lactate.

Objective: To convert crude squalamine free base into the solid lactate salt.

Materials & Equipment:

Crude squalamine (from previous synthetic step)

Anhydrous 200 proof ethanol

L-(+)-Lactic acid (90% aqueous solution)

75-L reactor equipped with a mechanical stirrer, addition funnel, thermocouple, and nitrogen

inlet.

Procedure:

Charge the reactor with crude squalamine (e.g., 2,250 g, 3.58 mol) and anhydrous ethanol

(38 L).

Stir the mixture and heat to 35-45 °C until all solids dissolve.

In a separate container, prepare a solution of L-(+)-lactic acid (e.g., 717 g, 7.16 mol) in

anhydrous ethanol (4 L).

Slowly add the lactic acid solution to the squalamine solution over a period of 1-2 hours,

maintaining the internal temperature at 35-45 °C.
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After the addition is complete, hold the mixture at 35-45 °C for 1 hour.

Cool the mixture to 20-25 °C over 1 hour. A solid precipitate should form.

Continue cooling the mixture to 0-5 °C and hold for at least 3 hours.

Isolate the solid product by filtration and wash the filter cake with cold (0-5 °C) anhydrous

ethanol (e.g., 2 x 4 L).

Dry the product under vacuum at 40-50 °C to a constant weight to yield squalamine lactate.

Mechanism of Action: Inhibition of VEGF Signaling
Squalamine's anti-angiogenic activity is a result of its multifaceted interference with cellular

signaling cascades common to vascular endothelial growth factor (VEGF) and other mitogens.

[3][16] It does not directly inhibit VEGF production by tumor cells but rather blocks the

response of endothelial cells to these growth factors.[17] Squalamine binds to intracellular

membranes and displaces electrostatically bound proteins, including calmodulin.[1][16] This

disruption inhibits downstream signaling pathways, including the MAPK and Focal Adhesion

Kinase (FAK) pathways, which are critical for endothelial cell proliferation, migration, and tube

formation.[4][18]
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Caption: Squalamine's inhibition of the VEGF signaling pathway in endothelial cells.
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Conclusion
Squalamine lactate is a fascinating molecule, both for its complex chemical structure and its

potent, multi-faceted biological activity. Its total synthesis has been achieved through various

innovative routes, enabling its advancement into clinical trials. The key synthetic

transformations, particularly the stereoselective formation of the steroid core and the efficient

coupling of the spermidine side chain, represent significant achievements in organic synthesis.

Understanding the detailed structure and synthetic pathways of squalamine lactate is crucial

for the development of new analogs and for optimizing its production for potential therapeutic

applications in oncology and ophthalmology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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